molecular formula C10H14Cl3N B2542362 [3-(2,5-Dichlorophenyl)-2-methylpropyl]amine hydrochloride CAS No. 1170787-51-5

[3-(2,5-Dichlorophenyl)-2-methylpropyl]amine hydrochloride

Cat. No.: B2542362
CAS No.: 1170787-51-5
M. Wt: 254.58
InChI Key: QRFXGOZYIWQUEH-UHFFFAOYSA-N
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Description

[3-(2,5-Dichlorophenyl)-2-methylpropyl]amine hydrochloride is a chemical compound with a unique structure that includes a dichlorophenyl group and a methylpropylamine group

Preparation Methods

The synthesis of [3-(2,5-Dichlorophenyl)-2-methylpropyl]amine hydrochloride typically involves several steps. One common method includes the reaction of 2,5-dichlorobenzyl chloride with 2-methylpropylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

[3-(2,5-Dichlorophenyl)-2-methylpropyl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

[3-(2,5-Dichlorophenyl)-2-methylpropyl]amine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of [3-(2,5-Dichlorophenyl)-2-methylpropyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of specific enzymes, resulting in altered metabolic processes.

Comparison with Similar Compounds

[3-(2,5-Dichlorophenyl)-2-methylpropyl]amine hydrochloride can be compared with other similar compounds, such as:

    [3-(4-Chlorophenyl)-2-methylpropyl]amine hydrochloride: This compound has a similar structure but with a single chlorine atom, which may result in different chemical and biological properties.

    [3-(2,4-Dichlorophenyl)-2-methylpropyl]amine hydrochloride: The position of the chlorine atoms can influence the reactivity and applications of the compound.

The uniqueness of this compound lies in its specific dichlorophenyl configuration, which imparts distinct chemical and biological characteristics.

Properties

IUPAC Name

3-(2,5-dichlorophenyl)-2-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2N.ClH/c1-7(6-13)4-8-5-9(11)2-3-10(8)12;/h2-3,5,7H,4,6,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFXGOZYIWQUEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=CC(=C1)Cl)Cl)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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